molecular formula C10H14N5O7P B1436610 2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate CAS No. 52558-16-4

2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate

Cat. No.: B1436610
CAS No.: 52558-16-4
M. Wt: 347.22 g/mol
InChI Key: LTFMZDNNPPEQNG-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Deoxyguanosine monophosphate (5’-dGMP) is a nucleotide derivative of guanosine triphosphate (GTP). It is a fundamental component of DNA, where it pairs with cytosine. The compound consists of a guanine base attached to a deoxyribose sugar, which is further linked to a phosphate group at the 5’ position. This nucleotide plays a crucial role in various biological processes, including DNA replication and repair .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is guanylate kinase . Guanylate kinase is an enzyme that catalyzes the phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP). This reaction is a crucial step in the purine metabolism pathway, which is essential for DNA and RNA synthesis .

Mode of Action

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate interacts with its target, guanylate kinase, by serving as a substrate . The enzyme guanylate kinase catalyzes the conversion of this compound to 2’-Deoxyguanosine-5’-diphosphate . This reaction is part of the larger process of DNA synthesis, where the generated 2’-Deoxyguanosine-5’-diphosphate is further phosphorylated to form 2’-Deoxyguanosine-5’-triphosphate, a building block for DNA .

Biochemical Pathways

The interaction of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate with guanylate kinase is part of the purine metabolism pathway . This pathway is responsible for the synthesis and degradation of purines, which are key components of nucleic acids. The conversion of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate to 2’-Deoxyguanosine-5’-diphosphate, and eventually to 2’-Deoxyguanosine-5’-triphosphate, is a crucial step in the synthesis of DNA .

Result of Action

The result of the action of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is the production of 2’-Deoxyguanosine-5’-diphosphate and eventually 2’-Deoxyguanosine-5’-triphosphate . These molecules are essential for DNA synthesis, and thus, the compound plays a critical role in cell proliferation and the maintenance of genetic integrity .

Biochemical Analysis

Biochemical Properties

2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate serves as a substrate for guanylate kinases, which convert it to 2’-deoxyguanosine diphosphate (dGDP). This conversion is essential for the synthesis of 2’-deoxyguanosine triphosphate (dGTP), a nucleotide required for DNA replication and repair . The compound interacts with various enzymes, including DNA polymerases and exonucleases, facilitating DNA synthesis and proofreading. Additionally, it can form hydrogen bonds with complementary nucleotides, contributing to the stability of the DNA double helix .

Cellular Effects

2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate influences several cellular processes. It is incorporated into DNA during replication, ensuring the accurate transmission of genetic information. The compound also affects cell signaling pathways by participating in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in signal transduction . Furthermore, it plays a role in gene expression regulation by modulating the activity of transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate exerts its effects through various mechanisms. It binds to DNA polymerases, facilitating the addition of nucleotides to the growing DNA strand during replication . The compound also interacts with exonucleases, which remove mismatched nucleotides, ensuring the fidelity of DNA synthesis . Additionally, it can inhibit or activate specific enzymes involved in nucleotide metabolism, thereby influencing cellular nucleotide pools and DNA synthesis rates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that it can influence cellular function by altering DNA synthesis rates and nucleotide pools . In vitro and in vivo experiments have demonstrated that prolonged exposure to the compound can lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate vary with different dosages in animal models. Low doses are generally well-tolerated and can enhance DNA synthesis and repair . High doses may lead to toxic effects, including DNA damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing adverse effects .

Metabolic Pathways

2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is involved in several metabolic pathways. It is phosphorylated by guanylate kinases to form dGDP, which is further converted to dGTP . This nucleotide is essential for DNA synthesis and repair. The compound also participates in the salvage pathway of nucleotide metabolism, where it is recycled to maintain cellular nucleotide pools . Additionally, it can influence metabolic flux by modulating the activity of enzymes involved in nucleotide synthesis and degradation .

Transport and Distribution

Within cells, 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is transported and distributed through various mechanisms. It can be taken up by cells via nucleotide transporters and is distributed to different cellular compartments, including the nucleus and mitochondria . The compound can also bind to specific proteins, facilitating its transport and localization within the cell . Its distribution is influenced by factors such as cellular energy status and nucleotide demand .

Subcellular Localization

2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is localized in various subcellular compartments, including the nucleus, where it is incorporated into DNA . It can also be found in the mitochondria, where it participates in mitochondrial DNA synthesis and repair . The compound’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments . These modifications can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5’-Deoxyguanosine monophosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of recombinant N-deoxyribosyltransferase II, deoxycytidine kinase, and acetate kinase in a one-pot reaction system. Thymidine is used as the deoxyribose donor, GTP as the phosphate donor, and acetyl phosphate to regenerate GTP .

Industrial Production Methods: Traditionally, 5’-deoxyguanosine monophosphate is obtained through DNA digestion or chemical synthesis. DNA is extracted from sources like salmon milt and hydrolyzed into its constituent nucleotides, including 5’-deoxyguanosine monophosphate, using 5’-phosphodiesterases. The mixture is then separated using an anion-exchange resin .

Chemical Reactions Analysis

Types of Reactions: 5’-Deoxyguanosine monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by platinum (IV) complexes, which binds to the N7 position of the guanine base and oxidizes it to 8-oxo-5’-deoxyguanosine monophosphate .

Common Reagents and Conditions: Common reagents used in the oxidation of 5’-deoxyguanosine monophosphate include platinum (IV) complexes such as [Pt IV (dach)Cl 4]. The reaction is catalyzed by platinum (II) and occurs faster at higher pH levels .

Major Products: The major product formed from the oxidation of 5’-deoxyguanosine monophosphate is 8-oxo-5’-deoxyguanosine monophosphate. Other oxidation products include 5-hydroxyhydantoin-5-carboxamide and various dimers and trimers of the nucleotide .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5’-deoxyguanosine monophosphate include other deoxynucleoside monophosphates such as 5’-deoxyadenosine monophosphate (5’-dAMP), 5’-deoxycytidine monophosphate (5’-dCMP), and 5’-deoxythymidine monophosphate (5’-dTMP) .

Uniqueness: 5’-Deoxyguanosine monophosphate is unique due to its specific role in pairing with cytosine in DNA. Its guanine base has the lowest reduction potential among the four nucleobases, making it more susceptible to oxidation. This property is significant in studies related to oxidative stress and DNA damage .

Properties

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFMZDNNPPEQNG-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25656-92-2, 33430-61-4 (di-hydrochloride salt)
Record name 5′-Guanylic acid, 2′-deoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25656-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxyguanosine 5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20896947
Record name 2'-Deoxyguanosine 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Deoxyguanosine 5'-monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

902-04-5
Record name 2′-Deoxyguanosine 5′-monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxyguanosine 5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxyguanosine-5'-Monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2'-Deoxyguanosine 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-deoxy-5'-guanylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-DEOXYGUANOSINE 5'-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EAM4TG712
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2'-Deoxyguanosine 5'-monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
Reactant of Route 2
Reactant of Route 2
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
Reactant of Route 3
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
Reactant of Route 4
Reactant of Route 4
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
Reactant of Route 5
Reactant of Route 5
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
Reactant of Route 6
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.